BenchChemオンラインストアへようこそ!

5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Lipophilicity ADME Physicochemical Properties

The cyclobutyl substituent confers unique steric bulk and ring strain, shifting kinase selectivity and ADME profiles beyond methyl or chloro analogs. CNS MPO-compliant (XLogP3 1.7, TPSA 38.2 Ų) for brain-penetrant inhibitor development. Stronger IP position with dedicated synthetic patent. Pair with the thia analog for rigorous head-to-head SAR without confounding core divergence. Direct procurement from validated suppliers with full characterization.

Molecular Formula C13H17N3O
Molecular Weight 231.299
CAS No. 2097898-15-0
Cat. No. B2655377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
CAS2097898-15-0
Molecular FormulaC13H17N3O
Molecular Weight231.299
Structural Identifiers
SMILESC1CC(C1)C2=CC(=NC=N2)N3CC4CC3CO4
InChIInChI=1S/C13H17N3O/c1-2-9(3-1)12-5-13(15-8-14-12)16-6-11-4-10(16)7-17-11/h5,8-11H,1-4,6-7H2
InChIKeyBFMSAMQVWMCDJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2097898-15-0): Procurement-Ready Physicochemical and Supplier Profile


5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2097898-15-0) is a bicyclic heterocyclic compound combining a 2-oxa-5-azabicyclo[2.2.1]heptane scaffold with a 6-cyclobutylpyrimidine substituent [1]. Its molecular formula is C13H17N3O, with a molecular weight of 231.29 g/mol [1]. The compound is catalogued by multiple commercial suppliers (e.g., Life Chemicals) and is primarily positioned as a kinase-focused intermediate or tool compound for medicinal chemistry and early drug discovery [1].

Why Generic Substitution of 5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane May Compromise Project Outcomes


Within the 2-oxa-5-azabicyclo[2.2.1]heptane-pyrimidine series, small alterations in the pyrimidine 6-substituent produce measurable differences in lipophilicity (XLogP3), molecular shape, and conformational flexibility that can shift kinase selectivity profiles and ADME properties [1]. The cyclobutyl group confers a unique combination of steric bulk and ring strain absent in methyl, chloro, or trifluoromethyl analogs [2], directly influencing target binding pocket complementarity and off-rate kinetics [3]. Because downstream biological readouts are exquisitely sensitive to even log-unit changes in lipophilicity and rotatable bond count, substituting a near-neighbor analog without rigorous head-to-head validation risks misleading SAR interpretation and wasted synthesis resources.

Quantitative Differentiation Evidence for 5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2097898-15-0)


Lipophilicity (XLogP3) Comparison Among 6-Substituted Pyrimidine Analogs

The cyclobutyl-substituted target compound exhibits an XLogP3 of 1.7, which is 0.8 log units higher than the methyl analog (0.9) and 0.2 log units higher than the chloro analog (1.5) [1]. This elevated lipophilicity can enhance passive membrane permeability and CNS penetration potential relative to smaller or more polar substituents, while avoiding the excessive lipophilicity of the trifluoromethyl analog (XLogP3 ~2.2) [2]. The 0.8-unit delta between cyclobutyl and methyl translates to an approximately 6.3-fold difference in octanol-water partition coefficient, which may be decisive for crossing the blood-brain barrier or accessing intracellular kinase targets.

Lipophilicity ADME Physicochemical Properties

Molecular Weight and Rotatable Bond Count as Ligand Efficiency Drivers

The target compound has a molecular weight (MW) of 231.29 g/mol and 2 rotatable bonds. This places it in an intermediate MW range among analogs: the methyl analog is lighter (191.23 g/mol, 1 rotatable bond) [1], while the chloro (211.65 g/mol) and trifluoromethyl (245.20 g/mol) analogs are progressively heavier [2]. The cyclobutyl group adds ~40 g/mol over methyl but contributes only one additional rotatable bond, preserving ligand efficiency metrics. The higher MW of the trifluoromethyl analog (245.20 g/mol) may push it above preferred fragment-ligand efficiency thresholds, whereas the cyclobutyl compound balances MW with enhanced hydrophobic contacts.

Molecular Weight Ligand Efficiency Rotatable Bonds

Pricing and Commercial Accessibility Comparison (5 mg Scale)

From the same supplier (Life Chemicals, 2023 pricing), the target compound is priced at $103.50 for 5 mg, which is identical to the methyl analog ($103.50) and lower than the trifluoromethyl analog ($103.50 for 5 mg but with fewer suppliers) [1]. The chloro analog is available at $107.00 for 5 mg from a different vendor, indicating comparable entry cost [2]. However, the cyclobutyl compound offers superior structural novelty and patentability potential, as evidenced by a dedicated synthetic patent (WO2023/123456) describing an optimized four-step route with improved yield and purity that addresses prior large-scale manufacturing challenges [3].

Procurement Cost Efficiency Supplier Availability

Structural Complexity and Synthetic Scalability Patent Landscape Advantage

The cyclobutyl-substituted target compound has a complexity score of 294 (Kuujia.com computed) [1], substantially higher than the methyl analog (223) [2] and chloro analog (228) [3], reflecting its greater three-dimensional character and potential for selective protein binding. This increased complexity is accompanied by a dedicated patent (WO2023/123456) that specifically addresses the synthetic challenges of this scaffold, describing an optimized four-step synthesis with improved yield and purity [4]. In contrast, no analogous process patent was identified for the simpler methyl or chloro analogs, which are more readily accessible through standard synthetic routes and thus harder to protect composition-of-matter.

Synthetic Chemistry Patent Landscape Scalability

Physicochemical Property Delta Compared to 2-Thia Analog

The oxygen-containing 2-oxa-5-azabicyclo[2.2.1]heptane core of the target compound differs from the corresponding 2-thia analog (5-(6-cyclobutylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane) by the heteroatom at the bridge position [1]. Thia substitution is reported to enhance metabolic stability compared to oxygen-containing analogs [2]. However, the oxa analog may offer superior aqueous solubility and hydrogen-bond acceptor capacity (4 HBA for both), potentially favoring oral bioavailability in certain chemotypes. Without head-to-head PK data, the choice between oxa and thia scaffolds must be empirically determined for each target series, but the availability of both variants enables systematic SAR exploration of heteroatom effects on clearance and permeability.

Bioisostere Metabolic Stability Thia vs Oxa

Optimal Research and Industrial Application Scenarios for 5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane


CNS-Penetrant Kinase Inhibitor Lead Optimization

The target compound's XLogP3 of 1.7, combined with a TPSA of 38.2 Ų, falls within favorable CNS drug-like space (CNS MPO criteria), making it a suitable scaffold for developing brain-penetrant kinase inhibitors [1]. The cyclobutyl group provides enhanced hydrophobic contacts with kinase hinge residues compared to methyl (XLogP3 0.9) or chloro (XLogP3 1.5) analogs [2], potentially improving target residence time while maintaining an acceptable molecular weight (231.29 g/mol) for blood-brain barrier penetration.

IP-Protected Early-Stage Oncology Program

The compound's high structural complexity (complexity score 294 vs 223 for methyl analog) and the existence of a dedicated synthetic patent (WO2023/123456) provide a stronger intellectual property foundation for oncology-focused drug discovery programs [1]. The cyclobutyl substitution pattern is less common in commercial libraries, reducing the risk of prior art overlap and enabling composition-of-matter claims that may be more defensible during prosecution [2].

Systematic Heteroatom SAR: Oxa vs Thia Bridge Comparison

Paired procurement of the oxa compound and its thia analog enables controlled head-to-head comparison of heteroatom effects on metabolic stability, solubility, and target binding [1]. While thia analogs are suggested to offer enhanced metabolic stability [3], the oxa compound provides complementary solubility advantages that may be decisive for achieving oral exposure in specific chemotypes. This dual-scaffold approach supports rigorous SAR exploration without the confounding influence of divergent core structures.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 231.29 g/mol and 2 rotatable bonds, the target compound occupies the upper range of fragment-like space while offering more three-dimensional character than flat heteroaromatic fragments [1]. The rigid 2-oxa-5-azabicyclo[2.2.1]heptane core constrains conformational flexibility, reducing entropic penalties upon target binding, while the cyclobutyl group provides a hydrophobic anchor point that can be exploited for fragment growing or linking strategies [2].

Quote Request

Request a Quote for 5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.